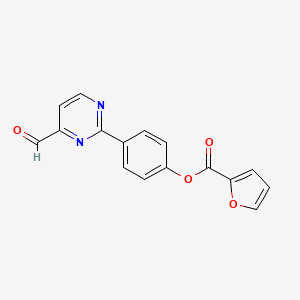

![molecular formula C14H22N2O B2601820 N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 2197901-93-0](/img/structure/B2601820.png)

N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Activities and Metal Complexes Formation

N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine, due to its complex structure, finds application in the synthesis of various metal complexes, demonstrating significant catalytic activities. For instance, research conducted by Deeken et al. (2006) highlights the synthesis of group 10 amido compounds through stoichiometric-deficient lithiation of related aminopyridines and subsequent reaction with palladium chloride complexes. These complexes were shown to be effective as Suzuki cross-coupling catalysts, activating aryl chlorides in a "phosphine-free" catalyst system, pointing towards the efficiency of such compounds in catalyzing polymerization processes (Deeken et al., 2006).

Biomass-based Alcohol Amination

The amination of biomass-based alcohols into amines, which are key intermediates in the chemical industry, is another significant application. The work by Pera‐Titus and Shi (2014) explores direct alcohol amination, highlighting the potential of such compounds in sustainable chemistry. This process, yielding water as the main byproduct, indicates the compound's role in the environmentally friendly synthesis of organic amines, which are crucial in various industrial applications (Pera‐Titus & Shi, 2014).

Fluorescence Enhancement in Chemical Probes

The modification of aminostilbenes with N-phenyl substitutions, as studied by Yang et al. (2002), shows that the introduction of this compound like structures leads to fluorescence enhancement. This "amino conjugation effect" results in more planar ground-state geometry, higher fluorescence quantum yields, and reduced photoisomerization. Such properties are highly desirable in the development of fluorescent chemical probes for biological and material sciences (Yang et al., 2002).

Synthesis of Heterocyclic Compounds

In the realm of organic synthesis, this compound and its derivatives play a crucial role in the synthesis of heterocyclic compounds. The research conducted by Majumdar and Samanta (2001) exemplifies the synthesis of unusual heterocycles through aza-Claisen rearrangement, demonstrating the compound's utility in generating structurally diverse and biologically significant molecules (Majumdar & Samanta, 2001).

Propiedades

IUPAC Name |

N,N-dimethyl-4-(6-methylpyridin-2-yl)oxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-11-5-4-6-14(15-11)17-13-9-7-12(8-10-13)16(2)3/h4-6,12-13H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFOLBBXGHGLGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCC(CC2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601741.png)

![2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2601745.png)

![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)

![4-Cyano-1-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2601757.png)